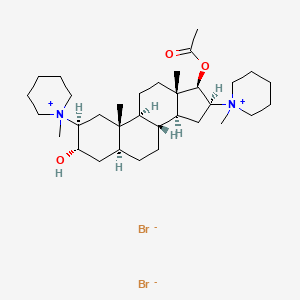![molecular formula C12H17NO3 B3061135 Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- CAS No. 55458-78-1](/img/structure/B3061135.png)
Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-
Übersicht
Beschreibung
Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is a chemical compound that has been widely used in scientific research to understand the mechanism of action of beta-2 adrenergic receptors.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activities : The compound has been identified in the study of phenolic compounds isolated from the tender leaves of Eucommia ulmoides Oliv., showing modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Effects on Muscle Chloride Channel Conductance : Research indicates that related compounds, such as 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, are known to block chloride membrane conductance in rat striated muscle (Carbonara et al., 2001).
Hypolipidemic and Hypoglycemic Activity : A novel series of 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives has shown hypolipidemic and hypoglycemic activity in high fat diet-induced hyperlipidemia and hyperglycemia in Sprague-Dawley rats (Mokale et al., 2011).
Polybenzoxazine Formation : Phloretic acid, a compound related to Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017).
Herbicide Metabolism and Effects : Studies on methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound structurally similar, show its role as a selective herbicide and its effect on oat and wheat, including the inhibition of IAA-stimulated elongation (Shimabukuro et al., 1978).
Anti-Microbial Studies : Derivatives of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid, a similar compound, have been synthesized and found effective against various microbial pathogens (Nirmalan et al., 2016).
Phenoxy Herbicide Analysis in Water : A method has been developed for the determination of phenoxy herbicides, including compounds similar to Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-, in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu et al., 2012).
Eigenschaften
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,11(14)15)16-10-5-3-9(4-6-10)7-8-13/h3-6H,7-8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEJORVMPOOLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420899 | |
| Record name | Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- | |
CAS RN |
55458-78-1 | |
| Record name | 2-[4-(2-Aminoethyl)phenoxy]-2-methylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55458-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




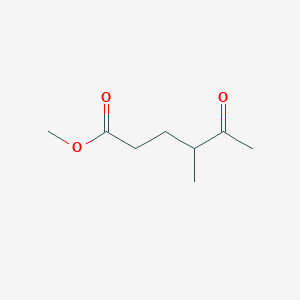
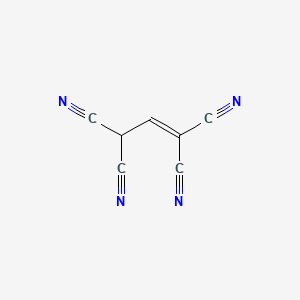

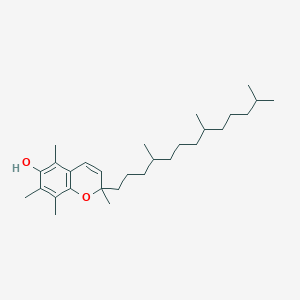
![2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol](/img/structure/B3061063.png)
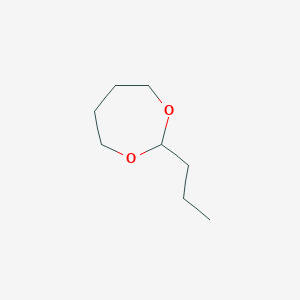

![(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B3061068.png)




